N-(3-methoxyphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
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Overview
Description
N-(3-METHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of N-(3-METHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . The reaction conditions often include the use of ethanol as a solvent and piperidine as a catalyst, with refluxing for several hours . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-(3-METHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of other complex molecules.
Biology: It has been studied for its potential antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
Properties
Molecular Formula |
C23H25N5O2S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C23H25N5O2S/c1-30-18-12-8-11-17(15-18)24-21(29)19-23(13-6-3-7-14-23)27-28-20(25-26-22(28)31-19)16-9-4-2-5-10-16/h2,4-5,8-12,15,19,27H,3,6-7,13-14H2,1H3,(H,24,29) |
InChI Key |
XTKJPMTZXQRMTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2C3(CCCCC3)NN4C(=NN=C4S2)C5=CC=CC=C5 |
Origin of Product |
United States |
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